molecular formula C18H25Cl3N4O B14448978 2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride CAS No. 76167-81-2

2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride

Cat. No.: B14448978
CAS No.: 76167-81-2
M. Wt: 419.8 g/mol
InChI Key: FHKFBBULUZRWFY-UHFFFAOYSA-N
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Description

2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a chlorinated methoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the piperidine ring: This step involves the reaction of the pyrimidine intermediate with a piperidine derivative.

    Attachment of the chlorinated methoxybenzyl group: This is usually done through a substitution reaction, where the chlorinated methoxybenzyl group is introduced to the piperidine-pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms or removing oxygen atoms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-(1-(5-Chloro-2-methoxybenzyl)-4-piperidyl)methylamino)pyrimidine dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its interaction with specific molecular targets make it a valuable compound for research and industrial purposes.

Properties

CAS No.

76167-81-2

Molecular Formula

C18H25Cl3N4O

Molecular Weight

419.8 g/mol

IUPAC Name

N-[1-[(5-chloro-2-methoxyphenyl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C18H23ClN4O.2ClH/c1-22(18-20-8-3-9-21-18)16-6-10-23(11-7-16)13-14-12-15(19)4-5-17(14)24-2;;/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3;2*1H

InChI Key

FHKFBBULUZRWFY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=C(C=CC(=C2)Cl)OC)C3=NC=CC=N3.Cl.Cl

Origin of Product

United States

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